BZ-Val-gly-arg-amc trifluoroacetate salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BZ-Val-gly-arg-amc trifluoroacetate salt involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized by techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
BZ-Val-gly-arg-amc trifluoroacetate salt primarily undergoes hydrolysis reactions when used as a substrate in enzymatic assays. The peptide bond between the arginine and amido-4-methylcoumarin is cleaved by proteases, releasing the fluorescent 7-amido-4-methylcoumarin (AMC) moiety .
Common Reagents and Conditions
Reagents: Proteases such as trypsin, chymotrypsin, and other proteolytic enzymes.
Conditions: The reactions are typically carried out in buffered aqueous solutions at physiological pH (around 7.4) and temperature (37°C).
Major Products
The major product formed from the enzymatic hydrolysis of this compound is the fluorescent compound 7-amido-4-methylcoumarin (AMC), which can be detected and quantified using fluorescence spectroscopy .
Scientific Research Applications
BZ-Val-gly-arg-amc trifluoroacetate salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of BZ-Val-gly-arg-amc trifluoroacetate salt involves its recognition and cleavage by proteases. The peptide substrate binds to the active site of the protease, where the peptide bond between arginine and AMC is hydrolyzed. This reaction releases the fluorescent AMC moiety, which can be detected and quantified. The fluorescence intensity is directly proportional to the protease activity, allowing researchers to measure enzyme kinetics and inhibitor efficacy .
Comparison with Similar Compounds
Similar Compounds
Suc-LLVY-AMC: A substrate used to measure the chymotrypsin-like activity of the proteasome.
Z-LLE-AMC: A substrate used to determine the peptidylglutamyl-peptide hydrolyzing (PGPH) activity of the proteasome.
Uniqueness
BZ-Val-gly-arg-amc trifluoroacetate salt is unique in its specificity for trypsin-like proteases, making it an essential tool for studying the trypsin-like activity of the proteasome. Its high sensitivity and specificity allow for accurate measurement of protease activity in various biological and industrial applications .
Properties
IUPAC Name |
N-[1-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N7O6/c1-17(2)26(37-27(40)19-8-5-4-6-9-19)29(42)34-16-24(38)36-22(10-7-13-33-30(31)32)28(41)35-20-11-12-21-18(3)14-25(39)43-23(21)15-20/h4-6,8-9,11-12,14-15,17,22,26H,7,10,13,16H2,1-3H3,(H,34,42)(H,35,41)(H,36,38)(H,37,40)(H4,31,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUGCIODBWSTTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N7O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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